

In-Depth Technical Guide on the Structure and Function of CM-TPMF

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **CM-TPMF**, a selective activator of the small-conductance calciumactivated potassium channel K(Ca)2.1.

Core Compound Structure and Properties

CM-TPMF, with the systematic IUPAC name (S,E)-N-(7-(1-(4-chloro-2-methylphenoxy)ethyl)-[1] [2][3]triazolo[1,5-a]pyrimidin-2-yl)-N'-methoxyformimidamide, is a potent and selective modulator of K(Ca)2.1 channels. Its core structure consists of a[1][2][3]triazolo[1,5-a]pyrimidine scaffold, which is a key pharmacophore in various biologically active compounds.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties of **CM-TPMF** is provided in the table below.



Property	Value	
IUPAC Name	(S,E)-N-(7-(1-(4-chloro-2-methylphenoxy)ethyl)- [1][2][3]triazolo[1,5-a]pyrimidin-2-yl)-N'- methoxyformimidamide	
Molecular Formula	C16H17CIN6O2	
Molecular Weight	360.80 g/mol	
CAS Number	477865-59-1 (racemic)	
Appearance	Solid	
Purity	Typically >98% for research-grade material	
Solubility	Soluble in DMSO	

Structural Data

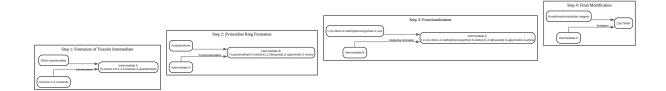
Precise experimental crystallographic data for **CM-TPMF** is not publicly available. The following table presents representative bond lengths and angles for the core[1][2][3]triazolo[1,5-a]pyrimidine scaffold, based on related structures. These values provide an approximation of the compound's geometry.

Bond/Angle	Туре	Typical Value
C-N (pyrimidine)	Aromatic	1.33 - 1.38 Å
C-C (pyrimidine)	Aromatic	1.38 - 1.40 Å
N-N (triazole)	Single	1.35 - 1.39 Å
C-N (triazole)	Aromatic	1.32 - 1.37 Å
C-N-C (pyrimidine)	Angle	115° - 120°
N-C-N (pyrimidine)	Angle	120° - 125°
N-N-C (triazole)	Angle	105° - 110°
C-N-N (triazole)	Angle	108° - 112°



Synthesis of CM-TPMF

A detailed, step-by-step synthesis protocol for **CM-TPMF** has not been published. However, based on the general synthesis of[1][2][3]triazolo[1,5-a]pyrimidine derivatives, a plausible synthetic route can be proposed. The following workflow outlines a potential multi-step synthesis.



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Plausible synthetic workflow for CM-TPMF.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-[1][2][3]triazolo[1,5-a]pyrimidine Intermediate

- To a solution of 3-amino-1,2,4-triazole in a suitable solvent (e.g., ethanol), add an equimolar amount of a β-ketoester (e.g., ethyl acetoacetate).
- Add a catalytic amount of a base (e.g., piperidine) and reflux the mixture for several hours.



- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and isolate the crude product by filtration.
- Purify the product by recrystallization or column chromatography.

Step 2: Halogenation of the Pyrimidine Ring

- Treat the 2-amino-[1][2][3]triazolo[1,5-a]pyrimidine intermediate with a halogenating agent (e.g., POCl₃) to introduce a chlorine atom at a reactive position.
- Perform the reaction under anhydrous conditions and at an elevated temperature.
- Carefully quench the reaction with ice water and neutralize with a base.
- Extract the product with an organic solvent and purify by column chromatography.

Step 3: Nucleophilic Substitution with the Phenoxyethyl Moiety

- React the halogenated intermediate with (S)-1-(4-chloro-2-methylphenoxy)ethanol in the presence of a non-nucleophilic base (e.g., NaH) in an aprotic polar solvent (e.g., DMF).
- Heat the reaction mixture to facilitate the substitution.
- · Monitor the reaction by TLC.
- After completion, quench the reaction and extract the product.
- Purify by column chromatography.

Step 4: Formation of the N'-methoxyformimidamide Group

- React the product from Step 3 with a suitable N-methoxyformimidate-forming reagent.
- The reaction conditions will depend on the specific reagent used but may involve a base and an appropriate solvent.
- Purify the final product, **CM-TPMF**, by column chromatography or recrystallization.



• Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanism of Action and Signaling Pathway

CM-TPMF is a positive gating modulator of the K(Ca)2.1 (also known as SK1) channel. It enhances the channel's sensitivity to intracellular calcium, leading to channel opening at lower calcium concentrations than would normally be required.

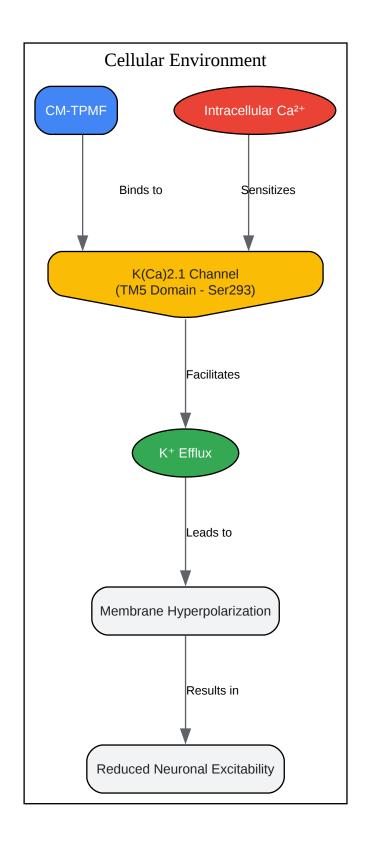
Interaction with K(Ca)2.1 Channel

Studies have identified a specific binding site for **CM-TPMF** within the transmembrane domain 5 (TM5) of the K(Ca)2.1 channel protein. The serine residue at position 293 (Ser293) is crucial for the selective action of **CM-TPMF**.

Signaling Pathway

The activation of K(Ca)2.1 channels by **CM-TPMF** leads to an efflux of potassium ions from the cell, resulting in hyperpolarization of the cell membrane. This hyperpolarization can have various downstream effects depending on the cell type. In neurons, for example, it can reduce excitability and firing rates.





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Signaling pathway of **CM-TPMF** action.



Experimental Protocols for Characterization Electrophysiological Recording of K(Ca)2.1 Channel Activity

Objective: To measure the effect of **CM-TPMF** on K(Ca)2.1 channel currents using whole-cell patch-clamp electrophysiology.

Cell Line: A mammalian cell line (e.g., HEK293) stably expressing human K(Ca)2.1 channels.

Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and varying concentrations of free CaCl₂ to achieve desired intracellular calcium levels (e.g., calculated using a calcium buffer calculator to yield 100 nM to 1 μM free Ca²⁺), pH 7.2 with KOH.

Protocol:

- Culture the K(Ca)2.1-expressing cells on glass coverslips.
- On the day of recording, transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
- Pull borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the internal solution to form patch pipettes.
- Establish a gigaohm seal between the pipette tip and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -80 mV.
- Apply a series of voltage steps or ramps to elicit K(Ca)2.1 currents. A typical protocol would be to step from -80 mV to a range of potentials from -100 mV to +60 mV.



- Record baseline currents in the absence of CM-TPMF.
- Prepare stock solutions of CM-TPMF in DMSO and dilute to the final desired concentrations in the external solution.
- Perfuse the cell with the CM-TPMF-containing external solution and record the currents again.
- Wash out the compound with the control external solution to observe any reversal of the
 effect.
- Analyze the data by measuring the current amplitude at a specific voltage (e.g., +40 mV) and plot concentration-response curves to determine the EC₅₀ of **CM-TPMF**.

This technical guide provides a foundational understanding of the structure, synthesis, and function of **CM-TPMF**. Further research is required to fully elucidate its crystallographic structure and optimize its synthetic pathway. The provided protocols offer a starting point for researchers investigating the properties and therapeutic potential of this selective K(Ca)2.1 channel activator.

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